Telacebec - 1334719-95-7

Telacebec

Catalog Number: EVT-1508513
CAS Number: 1334719-95-7
Molecular Formula: C29H28ClF3N4O2
Molecular Weight: 557.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Telacebec is a novel, synthetic, small-molecule drug candidate currently under investigation for its potential as an anti-mycobacterial agent. [, , , , , , ] It belongs to the imidazo[1,2-a]pyridine-3-carboxamide (IPA) class of compounds. [] Telacebec has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). [, , , ] Notably, it exhibits activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. [, ]

Beyond TB, Telacebec also displays strong activity against Mycobacterium ulcerans, the causative agent of Buruli ulcer, [, , , , , , ] and Mycobacterium leprae, the causative agent of leprosy. []

TB47

Compound Description: TB47 is a structural analog of telacebec and also acts as an inhibitor of the mycobacterial cytochrome bc1 complex, a key component of the electron transport chain. []

Compound Description: PBTZ169 is a benzothiazinone compound with demonstrated activity against Mycobacterium tuberculosis. [] It targets the decaprenylphosphoryl-β-d-ribose 2'-epimerase, an enzyme involved in arabinogalactan biosynthesis in mycobacteria. []

Relevance: PBTZ169 was evaluated in conjunction with telacebec as a potential treatment for Buruli ulcer caused by Mycobacterium ulcerans. While telacebec exhibited high bactericidal activity against M. ulcerans, PBTZ169 did not demonstrate significant activity in a mouse model. []

Rifampicin

Compound Description: Rifampicin is a rifamycin antibiotic and a cornerstone of current tuberculosis treatment regimens. It inhibits bacterial DNA-dependent RNA polymerase. [, ]

Relevance: Rifampicin is frequently used in combination with other drugs, including telacebec, for the treatment of tuberculosis and Buruli ulcer. [, ] Studies have shown that telacebec can synergize with rifampicin against Mycobacterium bovis BCG and, in combination with rifapentine (a long-acting rifamycin), can effectively sterilize mouse footpads infected with M. ulcerans. [, ]

Vancomycin

Compound Description: Vancomycin is a glycopeptide antibiotic primarily effective against Gram-positive bacteria. It inhibits bacterial cell wall biosynthesis. []

Relevance: In the context of telacebec research, vancomycin serves as a comparator for evaluating the impact of telacebec on the mycobacterial cell wall. While telacebec, at sub-MIC concentrations, can synergize with vancomycin against Mycobacterium bovis BCG, it does not appear to directly affect cell wall PDIM levels. []

Clarithromycin

Compound Description: Clarithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis. [, ]

Relevance: Similar to rifampicin, clarithromycin is often used in combination therapy for tuberculosis and Buruli ulcer. [, ] In the case of Buruli ulcer, the standard treatment involves a combination of rifampicin and either clarithromycin or streptomycin. [, ] Telacebec-containing regimens have demonstrated significantly faster healing and sterilization rates compared to the standard rifampicin-clarithromycin regimen in mouse models. []

Streptomycin

Compound Description: Streptomycin is an aminoglycoside antibiotic that inhibits bacterial protein synthesis. [, ]

Relevance: Like clarithromycin, streptomycin is an alternative companion drug to rifampicin in the treatment of Buruli ulcer. [, ] Research has shown that telacebec-based regimens can achieve sterilization in mouse models after a shorter treatment duration compared to the standard rifampicin-streptomycin regimen. [, ]

Rifapentine

Compound Description: Rifapentine is a rifamycin antibiotic with a longer half-life than rifampicin, allowing for less frequent dosing. []

Relevance: Rifapentine, due to its long-acting properties, is being investigated as a potential replacement for rifampicin in combination therapies for tuberculosis and Buruli ulcer. Studies have shown that a twice-weekly regimen of telacebec and rifapentine can effectively sterilize mouse footpads infected with Mycobacterium ulcerans within 8 weeks. []

Compound Description: Bedaquiline is a diarylquinoline antibiotic that targets the mycobacterial ATP synthase, disrupting energy production. [, ]

Relevance: Bedaquiline is a recent addition to the tuberculosis treatment arsenal, particularly for drug-resistant cases. [] Research has highlighted the potential synergy between telacebec and bedaquiline in targeting different components of the mycobacterial electron transport chain. [, ] In mouse models of Buruli ulcer, combinations of telacebec, rifapentine, and bedaquiline exhibited potent bactericidal activity and achieved sterilization after short treatment durations. []

Clofazimine

Compound Description: Clofazimine is a riminophenazine dye with bactericidal activity against Mycobacterium tuberculosis. It disrupts the bacterial membrane and interferes with energy production. [, ]

ND-011992

Compound Description: ND-011992 is a small molecule inhibitor of the mycobacterial cytochrome bd oxidase, an alternative terminal oxidase in the electron transport chain. []

Relevance: ND-011992, while ineffective on its own, acts synergistically with telacebec to inhibit respiration and ATP production in Mycobacterium tuberculosis. [] This combination therapy exhibits potent bactericidal activity against both replicating and non-replicating, antibiotic-tolerant mycobacteria. [] The synergistic effect arises from the dual inhibition of both terminal oxidases in the mycobacterial electron transport chain, namely cytochrome bcc:aa3 (targeted by telacebec) and cytochrome bd (targeted by ND-011992). []

Source and Classification

Telacebec is classified as a first-in-class antibiotic due to its unique mechanism of action compared to existing tuberculosis treatments. It has shown efficacy against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for addressing the global challenge of tuberculosis treatment . The compound was developed through extensive research aimed at identifying new therapeutic options that can effectively combat resistant strains of this pathogen.

Synthesis Analysis

Methods and Technical Details

The synthesis of telacebec involves several chemical reactions that lead to the formation of its core imidazopyridine structure. While specific proprietary methods may not be disclosed in public literature, general synthetic approaches typically include:

  1. Formation of Imidazopyridine Core: This involves cyclization reactions between appropriate precursors, often utilizing catalysts to facilitate the formation of the imidazole and pyridine rings.
  2. Amide Bond Formation: Following ring formation, an amide linkage is created through reactions involving carboxylic acids and amines.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Technical details regarding the specific reagents and conditions used in these reactions are often proprietary but are critical for optimizing yield and purity in pharmaceutical development .

Molecular Structure Analysis

Structure and Data

The molecular structure of telacebec features a complex arrangement that includes an imidazopyridine core with various substituents that enhance its biological activity. The precise molecular formula is C₁₄H₁₅N₃O, with a molecular weight of approximately 241.29 g/mol.

  • Key Structural Features:
    • Imidazopyridine nucleus
    • Amide functional group
    • Specific stereochemistry that may influence binding affinity to target proteins

The structural elucidation has been supported by techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, which confirm the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Telacebec undergoes various chemical reactions that are essential for its activity against Mycobacterium tuberculosis. Key reactions include:

  1. Binding to Cytochrome bc1 Complex: Telacebec inhibits the electron transport chain by binding to the cytochrome bc1 complex, disrupting ATP synthesis.
  2. Lipid Biosynthesis Interference: Studies have shown that telacebec affects the biosynthesis of virulence lipids in mycobacteria, which are critical for maintaining bacterial integrity and pathogenicity .
  3. Depletion of Intracellular ATP: The inhibition of ATP production leads to rapid depletion of ATP levels within bacterial cells, ultimately resulting in cell death.

These reactions highlight telacebec's potential as a powerful agent in treating tuberculosis by targeting fundamental processes necessary for bacterial survival .

Mechanism of Action

Process and Data

The mechanism by which telacebec exerts its antibacterial effects involves several key processes:

  • Inhibition of Energy Metabolism: By targeting the cytochrome bc1 complex within the respiratory chain, telacebec disrupts electron transport, leading to decreased ATP production.
  • Rapid Bacterial Cell Death: The resultant energy crisis within Mycobacterium tuberculosis cells triggers cell death mechanisms due to insufficient energy to maintain vital cellular functions.
  • Broad Spectrum Against Resistant Strains: Telacebec has demonstrated efficacy against various strains, including multidrug-resistant isolates, indicating its potential role in combination therapies for more effective treatment regimens .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Telacebec is typically presented as a solid crystalline compound.
  • Solubility: It exhibits varying solubility in different solvents; detailed solubility data are crucial for formulation development.
  • Stability: Stability studies indicate that telacebec maintains its integrity under various storage conditions but requires specific handling to avoid degradation.

These properties are essential for determining appropriate dosing forms and routes of administration in clinical settings .

Applications

Scientific Uses

Telacebec's primary application lies in its potential use as an antituberculosis agent. Its unique mechanism allows it to be effective against drug-resistant strains, making it a valuable addition to existing tuberculosis therapies. Additionally, ongoing research aims to explore its utility in combination therapies that could shorten treatment duration or enhance efficacy against resistant infections.

Furthermore, telacebec serves as a model compound for studying energy metabolism inhibitors in other pathogens, potentially guiding future drug discovery efforts targeting similar mechanisms across various infectious diseases .

Properties

CAS Number

1334719-95-7

Product Name

Telacebec

IUPAC Name

6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide

Molecular Formula

C29H28ClF3N4O2

Molecular Weight

557.0 g/mol

InChI

InChI=1S/C29H28ClF3N4O2/c1-2-25-27(37-18-22(30)7-12-26(37)35-25)28(38)34-17-19-3-8-23(9-4-19)36-15-13-21(14-16-36)20-5-10-24(11-6-20)39-29(31,32)33/h3-12,18,21H,2,13-17H2,1H3,(H,34,38)

InChI Key

OJICYBSWSZGRFB-UHFFFAOYSA-N

SMILES

CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NCC3=CC=C(C=C3)N4CCC(CC4)C5=CC=C(C=C5)OC(F)(F)F

Synonyms

Q203

Canonical SMILES

CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NCC3=CC=C(C=C3)N4CCC(CC4)C5=CC=C(C=C5)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.